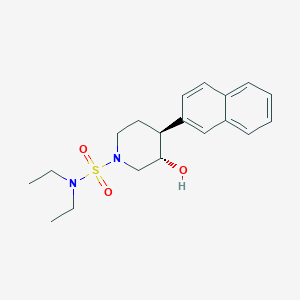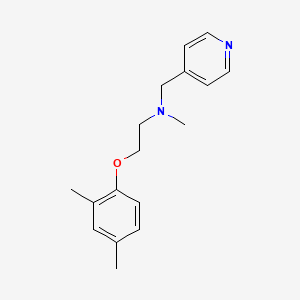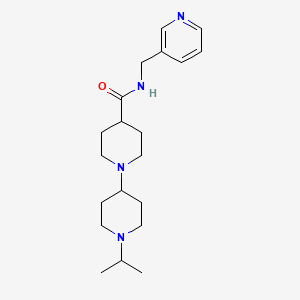![molecular formula C22H34N2O2 B3813750 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)
7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane
Descripción general
Descripción
7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane, also known as SDZ 216-525, is a novel compound that has been extensively studied in recent years. This compound belongs to the class of spirocyclic compounds and has shown promising results in various fields of research.
Aplicaciones Científicas De Investigación
7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of neuroscience. 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 has been shown to have a high affinity for the sigma-1 receptor, which is involved in various neurological processes. This receptor has been linked to various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 has shown potential as a therapeutic agent for these disorders by modulating the sigma-1 receptor.
Mecanismo De Acción
The mechanism of action of 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 is complex and involves multiple pathways. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, such as calcium signaling, lipid metabolism, and protein folding. 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 binds to the sigma-1 receptor and modulates its activity, leading to changes in cellular processes. This compound has also been shown to have an effect on the glutamatergic system, which is involved in various neurological processes.
Biochemical and Physiological Effects:
7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to changes in calcium signaling and lipid metabolism. 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 has also been shown to have an effect on the glutamatergic system, leading to changes in synaptic transmission. In addition, this compound has been shown to have an effect on the expression of various genes involved in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 has several advantages and limitations for lab experiments. One of the advantages of this compound is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 also has a unique spirocyclic structure, which makes it a useful tool for studying the structure-activity relationship of spirocyclic compounds. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525. One of the most promising directions is the development of this compound as a therapeutic agent for neurological disorders. 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 has shown potential as a modulator of the sigma-1 receptor, which is involved in various neurological processes. Another future direction is the study of the structure-activity relationship of spirocyclic compounds. 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 has a unique spirocyclic structure, which makes it a useful tool for studying this relationship. Finally, the study of the biochemical and physiological effects of 7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane 216-525 on various cellular processes is another promising future direction.
Propiedades
IUPAC Name |
9-(cyclobutylmethyl)-2-[(2,6-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c1-25-20-8-4-9-21(26-2)19(20)15-24-13-11-22(17-24)10-5-12-23(16-22)14-18-6-3-7-18/h4,8-9,18H,3,5-7,10-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIOPOVDLCMOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN2CCC3(C2)CCCN(C3)CC4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Cyclobutylmethyl)-2-[(2,6-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-methyl-1-[1-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethyl}amine trifluoroacetate](/img/structure/B3813667.png)
![4-[4-(2-fluoro-3-methoxybenzyl)piperazin-1-yl]-2,6-dimethoxypyrimidine](/img/structure/B3813685.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3813704.png)

![N,1,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B3813720.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B3813725.png)
![N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3813728.png)
![8-(5-propylpyrimidin-2-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3813729.png)

![methyl {4-[(8-fluoroquinolin-2-yl)carbonyl]-3-methyl-2-oxopiperazin-1-yl}acetate](/img/structure/B3813758.png)

![6-ethyl-2-morpholin-4-yl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B3813768.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3R)-3-fluoropyrrolidin-1-yl]acetamide](/img/structure/B3813787.png)